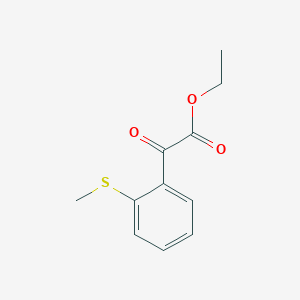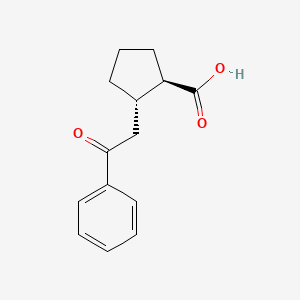
cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 250.27 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is 4-(3-fluorobenzoyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H15FO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18)/t9-,10+ . This code provides a detailed description of the molecule’s structure and stereochemistry.
Scientific Research Applications
Analytical Method Development
- An analytical method for determining pyrethroid metabolites, including 4-fluoro-3-phenoxybenzoic acid, a compound structurally similar to cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, in human urine has been developed. This method facilitates the study of exposure to certain pesticides (Kühn et al., 1996).
Biomarker Identification
- Research has shown that compounds like 4-fluoro-3-phenoxybenzoic acid can serve as biomarkers for exposure to specific pyrethroid insecticides. This has significant implications for environmental and occupational health monitoring (Baker et al., 2004).
Chemical Synthesis and Characterization
- Studies involving the reaction of similar cyclohexane-carboxylic acid derivatives have provided insights into the synthesis of complex organic compounds, highlighting the versatility of these chemical structures in pharmaceutical and material science (Sillanpää et al., 1995).
Environmental Monitoring
- Methods have been developed to detect metabolites of synthetic pyrethroids, structurally related to this compound, in human urine. This research is critical for assessing environmental exposure and potential health risks associated with these compounds (Arrebola et al., 1999).
Pharmaceutical Research
- The synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers using racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid demonstrates the potential pharmaceutical applications of cyclohexane derivatives (Szakonyi et al., 1998).
Toxicological Assessment
- Gas chromatographic-mass spectrometric methods for determining pyrethroid and pyrethrin metabolites, including compounds similar to this compound, offer valuable tools for toxicological studies and exposure assessment (Leng & Gries, 2005).
properties
IUPAC Name |
4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLWCZHEGMDMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323810.png)